N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a cycloheptyl group, a phenylmorpholino group, and an oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylmorpholino intermediate: This involves the reaction of phenylamine with morpholine under specific conditions to form the phenylmorpholino intermediate.
Cycloheptyl intermediate preparation: Cycloheptylamine is reacted with oxalyl chloride to form the cycloheptyl intermediate.
Coupling reaction: The phenylmorpholino intermediate is then coupled with the cycloheptyl intermediate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxalamide moiety.
Substitution: The phenylmorpholino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction can lead to the formation of reduced oxalamide derivatives.
Scientific Research Applications
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The phenylmorpholino group is believed to play a crucial role in its biological activity, potentially interacting with receptors or enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)urea: Similar in structure but with a urea moiety instead of an oxalamide.
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)carbamate: Contains a carbamate group instead of an oxalamide.
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)amide: Features an amide group in place of the oxalamide.
Uniqueness
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide moiety, in particular, differentiates it from similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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